molecular formula C20H18ClFN2O3S2 B11269015 N-(3-chloro-4-fluorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

N-(3-chloro-4-fluorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B11269015
M. Wt: 453.0 g/mol
InChI Key: OSXJWIODLJZHIG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by:

  • A 3-chloro-4-fluorophenyl group attached to the carboxamide nitrogen.
  • A 3,4-dimethylphenyl moiety linked via a methylsulfamoyl group at the thiophene ring’s 3-position.

While direct evidence for this compound’s synthesis, applications, or biological activity is absent in the provided materials, its structural features align with bioactive thiophene derivatives reported in pharmacological and chemical literature.

Properties

Molecular Formula

C20H18ClFN2O3S2

Molecular Weight

453.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18ClFN2O3S2/c1-12-4-6-15(10-13(12)2)24(3)29(26,27)18-8-9-28-19(18)20(25)23-14-5-7-17(22)16(21)11-14/h4-11H,1-3H3,(H,23,25)

InChI Key

OSXJWIODLJZHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFC_{18}H_{19}ClF with a molecular weight of approximately 329.8 g/mol. It features a thiophene ring, a sulfonamide group, and a chloro-fluoro-substituted phenyl group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and sulfonamide have been noted for their effectiveness against various bacterial strains. A study demonstrated that sulfonamide compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis pathways .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Some studies have shown that compounds containing thiophene rings can induce apoptosis in cancer cells by activating caspase pathways. For example, a related compound was found to inhibit cell proliferation in breast cancer cell lines through the modulation of cell cycle regulators .

The proposed mechanism involves the inhibition of specific enzymes crucial for cellular functions. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), thus inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This inhibition leads to impaired DNA synthesis and cell growth .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various thiophene derivatives, including the compound . The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
N-(3-chloro-4-fluorophenyl)...32Staphylococcus aureus
N-(3-chloro-4-fluorophenyl)...64Escherichia coli

Study 2: Anticancer Activity

Another study focused on the anticancer properties of related compounds showed that they could reduce viability in MCF-7 breast cancer cells by 50% at concentrations ranging from 10 to 50 µM.

Concentration (µM)Cell Viability (%)
1080
2560
5050

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene-2-carboxamides with variations in aryl substituents and sulfamoyl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
N-(3-chloro-4-fluorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (Target) C21H19ClFN2O3S2 489.97* 3-Cl,4-F phenyl; 3,4-dimethylphenyl-sulfamoyl *Calculated based on analogs
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide C21H21FN2O3S2 432.53 3-F,4-Me phenyl; 4-ethylphenyl-sulfamoyl Available: 29 mg
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide C21H22N2O3S2 414.54 4-Et phenyl; 4-Me-phenyl-sulfamoyl Available: 34 mg
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C16H10F3N3O4S2 429.39 5-NO2 thiophene; 3-MeO,4-CF3 phenyl-thiazole Purity: 42%
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C18H13Cl2NO3S2 426.34 4-Cl phenyl; 4-Cl-benzylsulfonyl CAS: 251097-10-6

Key Observations:

The target compound’s higher molecular weight (489.97 vs. 414–432 for analogs) may reflect enhanced steric bulk due to combined 3-Cl,4-F and 3,4-dimethylphenyl groups.

Sulfamoyl Group Variations :

  • The methylsulfamoyl group in the target compound is replaced with ethyl or benzylsulfonyl groups in analogs (e.g., ). These modifications could alter electronic properties and hydrogen-bonding capacity, influencing target engagement.

Bioactivity Insights: Nitrothiophene carboxamides (e.g., ) exhibit antibacterial activity, though low purity (42%) suggests synthetic challenges. Sulfamoyl-containing analogs (e.g., ) are prevalent in screening libraries, implying relevance in drug discovery for targets like kinases or GPCRs .

Synthetic Feasibility :

  • Analogs in and are synthesized via carboxamide coupling (e.g., HATU-mediated reactions), a method likely applicable to the target compound .

Research Findings and Implications

Structural-Activity Relationships (SAR):

  • Halogenated Aryl Groups: The 3-Cl,4-F phenyl group in the target compound may enhance lipophilicity and metabolic resistance compared to non-halogenated analogs (e.g., ). Similar halogenated motifs are common in kinase inhibitors .
  • Sulfamoyl vs.

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